molecular formula C9H9FN2 B8324384 5-Fluoro-3-methyl-indol-1-ylamine

5-Fluoro-3-methyl-indol-1-ylamine

Cat. No.: B8324384
M. Wt: 164.18 g/mol
InChI Key: PQKBWKSXOJJLHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-3-methyl-indol-1-ylamine is an indole derivative featuring a fluorine atom at position 5, a methyl group at position 3, and a primary amine group at position 1. Indole scaffolds are widely studied in medicinal chemistry due to their biological relevance, particularly in neurotransmitter systems and enzyme inhibition. The fluorine atom enhances metabolic stability and electron-withdrawing effects, while the methyl group contributes to steric modulation and lipophilicity .

Properties

Molecular Formula

C9H9FN2

Molecular Weight

164.18 g/mol

IUPAC Name

5-fluoro-3-methylindol-1-amine

InChI

InChI=1S/C9H9FN2/c1-6-5-12(11)9-3-2-7(10)4-8(6)9/h2-5H,11H2,1H3

InChI Key

PQKBWKSXOJJLHI-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C2=C1C=C(C=C2)F)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

Table 1: Key Structural and Molecular Properties of Compared Compounds
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
5-Fluoro-3-methyl-indol-1-ylamine 5-F, 3-CH₃, 1-NH₂ C₉H₉FN₂ 164.18 Primary amine; potential H-bonding
2-(5-Fluoro-1-methyl-1H-indol-3-yl)ethanamine 5-F, 1-CH₃, 3-CH₂CH₂NH₂ C₁₁H₁₃FN₂ 192.24 Ethylamine side chain; increased solubility
1-(5-Fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine 5-F, 3-CH₂N(CH₃)₂ C₁₁H₁₃FN₂ 192.24 Tertiary amine; enhanced lipophilicity
(6-Fluoro-1H-indol-3-yl)methanamine 6-F, 3-CH₂NH₂ C₉H₉FN₂ 164.18 Altered fluorine position; electronic effects
5-Fluoro-2,3-dimethyl-1H-indole 5-F, 2-CH₃, 3-CH₃ C₁₀H₁₀FN 163.20 No amine; high lipophilicity

Analysis of Substituent Effects

Position of Fluorine :

  • The 5-fluoro substitution in the target compound and 1-(5-Fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine enhances electron withdrawal, stabilizing the indole ring and influencing π-π stacking in protein binding. In contrast, (6-Fluoro-1H-indol-3-yl)methanamine has fluorine at position 6, which may alter electronic distribution and reduce resonance effects compared to position 5 .

Amine Functionalization: The primary amine at position 1 in the target compound facilitates hydrogen bonding, critical for interactions with biological targets like GPCRs. In contrast, 2-(5-Fluoro-1-methyl-1H-indol-3-yl)ethanamine features an ethylamine chain at position 3, which increases molecular weight and solubility but may reduce target specificity due to conformational flexibility .

However, the absence of an amine in 5-Fluoro-2,3-dimethyl-1H-indole limits its utility in applications requiring polar interactions .

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